Ethyl isovalerate is a flavor ester that occurs naturally in fruits such as pineapple, banana etc.
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes.
Ethyl isovalerate is the fatty acid ethyl ester of isovaleric acid. It has a role as a metabolite. It derives from an isovaleric acid.
, also known as ethylisovalerate or fema 2463, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isovaleric acid. is a sweet, apple, and fruity tasting compound that can be found in a number of food items such as orange bell pepper, pepper (c. annuum), pomes, and wild celery. This makes a potential biomarker for the consumption of these food products.
Ethyl isovalerate
CAS No.: 108-64-5
Cat. No.: VC21194539
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108-64-5 |
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Molecular Formula | C7H14O2 |
Molecular Weight | 130.18 g/mol |
IUPAC Name | ethyl 3-methylbutanoate |
Standard InChI | InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 |
Standard InChI Key | PPXUHEORWJQRHJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C)C |
Canonical SMILES | CCOC(=O)CC(C)C |
Boiling Point | 135.0 °C |
Melting Point | -99.3 °C Mp -99.3 ° -99.3°C |
Introduction
Chemical Identity and Classification
Ethyl isovalerate belongs to the class of organic compounds known as fatty acid esters, specifically the ethyl ester of isovaleric acid (3-methylbutanoic acid). It is formed through the esterification reaction between ethyl alcohol and isovaleric acid. This compound serves as a significant flavor component in both natural and artificial flavoring systems due to its pleasant fruity characteristics.
Basic Identification Parameters
Ethyl isovalerate has a well-defined chemical identity with established parameters that enable its precise characterization and differentiation from other similar compounds. The compound is recognized by several nomenclature systems and identification codes used in chemical databases.
Parameter | Value |
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IUPAC Name | Ethyl 3-methylbutanoate |
Traditional Name | Ethyl isovalerate |
CAS Registry Number | 108-64-5 |
Molecular Formula | C₇H₁₄O₂ |
Average Molecular Weight | 130.1849 |
Monoisotopic Molecular Weight | 130.099379692 |
SMILES Notation | CCOC(=O)CC(C)C |
InChI Identifier | InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key | PPXUHEORWJQRHJ-UHFFFAOYSA-N |
The compound is recognized by multiple synonyms including Ethyl 3-methylbutyrate, 3-Methylbutanoic acid ethyl ester, Isovaleric acid ethyl ester, and 3-Methyl butyric ethyl ester among others .
Chemical Classification
From a taxonomic perspective, ethyl isovalerate occupies a specific position within chemical classification systems:
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Kingdom: Organic compounds
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Super Class: Lipids and lipid-like molecules
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Class: Fatty Acyls
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Sub Class: Fatty acid esters
As a fatty acid ester, it represents a carboxylic ester derivative of a fatty acid. Its molecular framework falls under aliphatic acyclic compounds, highlighting its non-aromatic, chain-like structure .
Physical and Chemical Properties
Physical Properties
Ethyl isovalerate exhibits distinctive physical properties that determine its behavior in various environments and applications. These properties have been well-documented through experimental measurements.
The relatively low water solubility (1.76 g/L) and positive LogP value (2.47) indicate that ethyl isovalerate is a hydrophobic molecule with greater affinity for lipid phases than aqueous environments . These properties significantly influence its behavior in biological systems and formulation considerations.
Chemical Properties
Ethyl isovalerate demonstrates chemical reactivity typical of ester compounds. As an ester, it undergoes characteristic reactions including:
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Hydrolysis: In the presence of water and catalysts (acids, bases, or enzymes), ethyl isovalerate hydrolyzes to form ethanol and isovaleric acid.
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Transesterification: It can participate in transesterification reactions, exchanging its ethoxy group with other alcohols to form different esters.
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Reactivity with acids: Ethyl isovalerate reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause vigorous reactions that can be sufficiently exothermic to ignite reaction products .
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Interactions with bases: Heat is generated by the interaction of esters like ethyl isovalerate with caustic solutions .
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Reactions with strong reducing agents: Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .
Given its relatively low flash point (27 °C), ethyl isovalerate is classified as highly flammable and requires appropriate safety measures during handling and storage .
Natural Occurrence and Distribution
Food and Beverage Sources
Ethyl isovalerate occurs naturally in numerous foods and beverages, contributing to their characteristic flavors and aromas. It is a natural component of many fruits, particularly berries, and plays a role in the complex flavor profiles of fermented products.
The compound has been reported in the following natural sources:
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Fruits: Blueberry, bilberry, pineapple, strawberry, passion fruit, mango, orange (juice and peel oil)
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Dairy products: Swiss cheese and other cheese varieties
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Alcoholic beverages: Beer, cognac, rum, cider, whiskey, sherry, and grape wines
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Other foods: Cocoa
The presence of ethyl isovalerate in such diverse food sources contributes to the characteristic sensory properties of these products. In blueberries, it is considered one of the major flavor components, helping create the distinctive fruity notes associated with this berry .
Microbial Production
Ethyl isovalerate is also produced naturally through microbial metabolism. In yeast fermentation processes, particularly in Saccharomyces cerevisiae (baker's yeast), ethyl isovalerate is generated as a metabolic byproduct . This biological production route contributes to the presence of this ester in fermented foods and beverages, enhancing their complex flavor profiles.
Synthesis and Production Methods
Traditional Chemical Synthesis
The traditional industrial production of ethyl isovalerate employs chemical synthesis methods, primarily through direct esterification reactions:
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Esterification of isovaleric acid: The primary production method involves reacting isovaleric acid (3-methylbutanoic acid) with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The reaction produces ethyl isovalerate and water .
The general reaction equation can be represented as:
CH₃CH(CH₃)CH₂COOH + C₂H₅OH ⟶ CH₃CH(CH₃)CH₂COOC₂H₅ + H₂O
Following the esterification reaction, distillation processes are typically employed to purify the product and achieve the desired quality specifications .
Enzymatic Synthesis Methods
Recent advancements in biocatalysis have enabled more environmentally friendly production methods for ethyl isovalerate:
Enzyme-catalyzed esterification: This approach utilizes lipase enzymes to catalyze the esterification reaction between isovaleric acid and ethanol. Modern techniques involve surfactant-coated lipase immobilized in magnetic nanoparticles, which offers advantages in terms of catalyst recovery and reuse .
The enzymatic method offers several potential benefits:
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Milder reaction conditions (lower temperature and pressure)
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Reduced energy consumption
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Higher specificity with fewer side reactions
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Improved process sustainability
Research by Mahmood et al. (2013) demonstrated multicycle ethyl isovalerate enzymatic production using magnetically recoverable lipase catalysts, representing an advancement in green chemistry approaches to flavor ester production .
Sensory Properties and Applications
Organoleptic Profile
Ethyl isovalerate possesses a distinctive sensory profile that makes it valuable in flavor and fragrance applications. Its organoleptic properties have been well-characterized.
Sensory Parameter | Description |
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Odor Type | Fruity |
Odor Description | Fruity, sweet, apple, pineapple, tutti frutti (at 10.00% in dipropylene glycol) |
Odor Threshold | 0.000013 ppm |
Taste Characteristics | Fruity, sweet, estry and berry-like with a ripe, pulpy fruity nuance (at 30 ppm) |
Detection Threshold | 0.01 to 0.4 ppb |
The extremely low odor threshold (0.000013 ppm) indicates the high potency of ethyl isovalerate as an aroma compound, requiring only minute quantities to impart noticeable effects in formulations .
Research Applications and Developments
Analytical Methodologies
Analytical approaches for ethyl isovalerate characterization include:
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Chromatographic methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for separation and quantification.
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Spectroscopic techniques: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide structural confirmation and purity analysis.
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Sensory evaluation: Given its role as a flavor compound, sensory testing remains an important complementary analytical approach.
Recent Developments
Recent research has expanded understanding of ethyl isovalerate in several areas:
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Green chemistry approaches: Development of surfactant-coated lipase immobilized in magnetic nanoparticles for multicycle enzymatic production represents advancement in sustainable manufacturing methods .
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Structure-activity relationships: Ongoing research examining relationships between molecular structure and sensory properties helps optimize flavor formulations.
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Microencapsulation technologies: Methods to stabilize volatile compounds like ethyl isovalerate for controlled release in food systems continue to advance.
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